

Spectroscopic characterization of 2-aminothiazole-4-carboxylic acid (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Aminothiazole-4-carboxylic acid

Cat. No.: B1270453

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Spectroscopic Profiling of 2-Aminothiazole-4-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-aminothiazole-4-carboxylic acid**, a key heterocyclic scaffold in medicinal chemistry. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its derivatives. It also outlines detailed experimental protocols for acquiring this data, aimed at researchers and professionals in drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-aminothiazole-4-carboxylic acid** and its closely related derivatives. This data is essential for the structural elucidation and quality control of this important molecule.

Table 1: ¹H NMR Spectral Data of 2-Aminothiazole-4-Carboxylic Acid Derivatives (400 MHz, DMSO-d₆)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Assignment
2-amino-5-phenylthiazole-4-carboxylic acid	7.2	bs	NH ₂
7.35	m	Ar-H	
12.5	bs	COOH	
2-amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid	7.30–7.37	m	Ar-H
7.48	s	Thiazole-H	
2-amino-5-benzylthiazole-4-carboxylic acid	4.32	s	CH ₂
7.02	s	NH ₂	
7.32	m	Ar-H	

bs = broad singlet, m = multiplet, s = singlet[1]

Table 2: ¹³C NMR Spectral Data of 2-Aminothiazole-4-Carboxylic Acid Derivatives (400 MHz, DMSO-d₆)

Compound	Chemical Shift (δ , ppm)	Assignment
2-amino-5-phenylthiazole-4-carboxylic acid	128.35, 128.68, 129.88, 131.66, 131.98, 137.54	Ar-C
164.2	C=O	
166.13	C-NH ₂	
2-amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid	128.2, 129.02, 131.4, 133.2, 134.0, 138.2	Ar-C
163.9	C=O	
166.5	C-NH ₂	
2-amino-5-benzylthiazole-4-carboxylic acid	32.6	CH ₂
127.0, 128.8, 129.06, 136.4, 137.6, 140.9	Ar-C	
164.2	C=O	
165.1	C-NH ₂	

Table 3: Infrared (IR) Spectroscopy Data for 2-Aminothiazole-4-Carboxylic Acid Derivatives

Compound	Wavenumber (cm ⁻¹)	Functional Group Assignment
2-amino-5-phenylthiazole-4-carboxylic acid	3364	N-H stretch (primary amine)
1701	C=O stretch (carboxylic acid)	
2-amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid	3274	N-H stretch (primary amine)
1684	C=O stretch (carboxylic acid)	
2-amino-5-benzylthiazole-4-carboxylic acid	3465	N-H stretch (amine)
1711	C=O stretch (carboxylic acid)	

Table 4: Mass Spectrometry Data for 2-Aminothiazole-4-Carboxylic Acid

Parameter	Value	Source
Molecular Formula	C ₄ H ₄ N ₂ O ₂ S	PubChem
Molecular Weight	144.15 g/mol	PubChem[2]
Exact Mass	143.99934855 Da	PubChem[2]
Monoisotopic Mass	143.99934855 Da	PubChem[2]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **2-aminothiazole-4-carboxylic acid** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as DMSO- d_6 . The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals. The solution should be filtered through a glass wool plug in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
- **Instrumentation:** A 400 MHz or higher field NMR spectrometer is recommended for obtaining well-resolved spectra.
- **Data Acquisition:**
 - Tune and shim the probe to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional proton spectrum.
 - Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
 - Integrate the peaks to determine the relative number of protons for each signal.
 - Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J values) to elucidate the proton environment within the molecule.

2.1.2 ^{13}C NMR Spectroscopy

- **Sample Preparation:** A more concentrated solution is required for ^{13}C NMR compared to ^1H NMR, typically 20-100 mg of the compound in 0.7 mL of deuterated solvent.
- **Instrumentation:** A 100 MHz or higher frequency NMR spectrometer (corresponding to a 400 MHz proton frequency) is suitable.
- **Data Acquisition:**
 - Acquire a proton-decoupled ^{13}C spectrum to obtain single lines for each unique carbon atom.
 - A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which may range from several hundred to several thousand scans depending on the sample concentration.

- Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
- Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the solid sample in an agate mortar.
 - Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.
 - Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition:
 - Record a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.
 - Place the sample pellet in the spectrometer's sample holder.
 - Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
 - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, N-H, C=O, C=N, and C-S stretches.

Mass Spectrometry (MS)

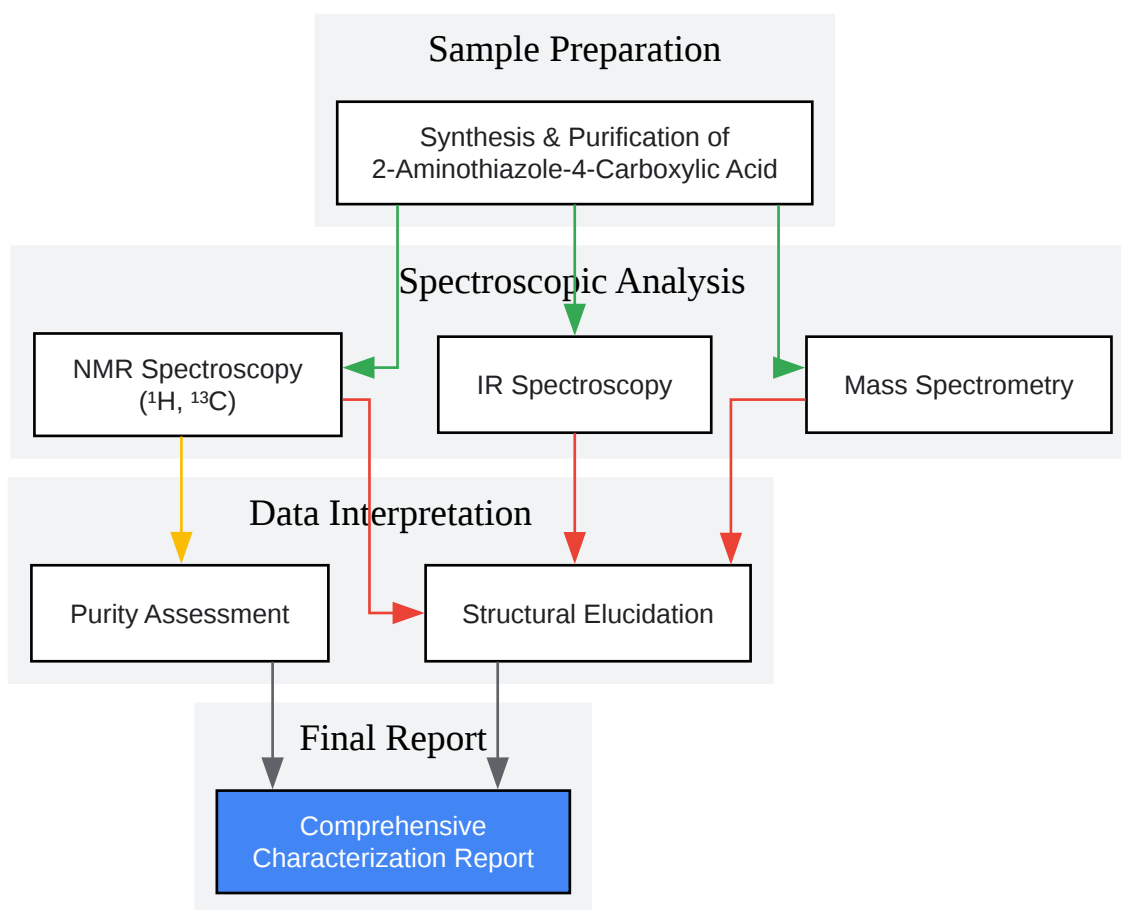
- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for the analysis of small organic molecules. High-resolution mass spectrometry (HRMS) can be

used to determine the exact mass and elemental composition.

- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
 - The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.
- Data Analysis:
 - Identify the molecular ion peak (M^+), which corresponds to the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain structural information. For **2-aminothiazole-4-carboxylic acid**, characteristic fragments may arise from the loss of CO_2 , H_2O , or cleavage of the thiazole ring.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **2-aminothiazole-4-carboxylic acid**.



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